molecular formula C16H16N2O5S B2482529 Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate CAS No. 876900-83-3

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

Cat. No. B2482529
CAS RN: 876900-83-3
M. Wt: 348.37
InChI Key: ZCNMVPRVNFNONM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of thiazolidin-5-yl derivatives typically involves cyclocondensation reactions, employing various catalysts and conditions. For instance, a series of novel thiazolidinone derivatives were synthesized using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as solvent, utilizing anhydrous zinc chloride as a catalyst in a microwave reactor (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Molecular Structure Analysis

The molecular structure of thiazolidin-5-yl derivatives reveals a significant diversity in substituent patterns, which directly impacts their chemical and biological properties. For example, studies have shown that the substitution pattern on the thiazolidine ring is crucial for the compound's activity, with specific groups enhancing anti-inflammatory and antimicrobial activities (S. H. Shelke et al., 2012).

Chemical Reactions and Properties

Thiazolidin-5-yl derivatives undergo various chemical reactions, including N-alkylation, which modifies their biological activity. For instance, the synthesis of novel thiazolidinone derivatives involved reactions that conferred anti-inflammatory and antimicrobial properties, demonstrating the versatility of these compounds in chemical synthesis and modification (A. P. Nikalje et al., 2014).

Physical Properties Analysis

The physical properties of thiazolidin-5-yl derivatives, such as solubility and melting points, are influenced by the nature and position of substituents on the thiazolidine ring. These properties are critical for determining the compound's suitability for drug formulation and delivery.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, play a crucial role in the pharmacological profile of thiazolidin-5-yl derivatives. The presence of the 2,4-dioxothiazolidine moiety is associated with potential antioxidant and anti-inflammatory activities, as evidenced by derivatives exhibiting significant biological activities in vitro and in vivo (M. Lelyukh et al., 2021).

Scientific Research Applications

Antidiabetic Applications

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate and its derivatives have been explored for their potential antidiabetic properties. Notably, a series of benzamide derivatives containing the 2,4-dioxothiazolidin-5-yl group, similar to the compound , have been identified as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).

Anticancer Activity

Compounds structurally related to Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate have demonstrated anticancer activity. For instance, various 4-thiazolidinones with a benzothiazole moiety have shown activity against multiple cancer cell lines, indicating the potential of this chemical structure in cancer research (Havrylyuk et al., 2010).

Antimicrobial Applications

The antimicrobial activities of derivatives similar to Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate have been a focus of study. Research has shown that N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides exhibit significant anti-staphylococcal activity (Zimenkovskii et al., 2006).

Anti-inflammatory Applications

Investigations into the anti-inflammatory properties of related compounds have been conducted. For example, 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).

Hypoglycemic Activity

There is also research into the hypoglycemic activity of similar compounds. For example, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives have shown significant hypoglycemic activity in animal models (Nikaljea et al., 2012).

Future Directions

The future directions for research on “Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicinal chemistry . This could include the development of novel selective antimicrobial and anti-tumor agents, devoid of many of the unpleasant side effects of conventional antimicrobial and antitumor agents .

properties

IUPAC Name

methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNMVPRVNFNONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

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